molecular formula C12H7ClN2OS B3038514 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 866050-75-1

3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3038514
CAS No.: 866050-75-1
M. Wt: 262.72 g/mol
InChI Key: CXXBPMBIVOSXGK-WEVVVXLNSA-N
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Description

3-[(E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an oxindole core fused with a substituted thiazole ring. Its structure comprises a 1,3-dihydro-2H-indol-2-one scaffold modified by an (E)-configured methylidene group at the 3-position, linked to a 2-chloro-1,3-thiazol-5-yl substituent.

Properties

IUPAC Name

(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-12-14-6-7(17-12)5-9-8-3-1-2-4-10(8)15-11(9)16/h1-6H,(H,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBPMBIVOSXGK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=C(S3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN=C(S3)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with five structurally related derivatives, focusing on molecular features, synthesis, and biological activities.

Structural and Molecular Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol)
3-[(E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one C₁₂H₇ClN₂OS 2-Chloro-thiazole, oxindole core, E-methylene 262.72
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one C₁₅H₁₀ClNO 4-Chloro-benzylidene, Z-configuration 255.70
5-(1H-Indol-3-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine C₁₁H₁₁N₃S Thiadiazole, indole-methyl hybrid 233.29
(5E)-5-[[1-[(2,4-Dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-... C₂₁H₁₆Cl₂N₂OS₂ Dichlorophenyl, thiazolidinone, E-methylene 453.39
1,3-Dihydro-2H-indol-2-one (parent oxindole) C₈H₇NO Unsubstituted oxindole 133.15

Key Observations :

  • Substituent Effects : The 2-chloro-thiazole group in the target compound enhances electronic delocalization compared to simpler benzylidene derivatives (e.g., 4-chlorobenzylidene in ). This likely influences binding to biological targets, such as enzymes or receptors.
  • Stereochemistry : The E-configuration of the methylidene group (vs. Z in ) may impact molecular geometry and intermolecular interactions, as evidenced by crystallographic studies .

Key Findings :

  • The target compound exhibits superior antiparasitic activity compared to its unsubstituted oxindole counterpart .
  • Thiazole and thiadiazole derivatives (e.g., ) show enhanced bioactivity due to sulfur’s role in redox reactions and metal chelation.
  • Cytotoxicity correlates with substituent electronegativity; chloro-substituted derivatives (e.g., target compound) show moderate toxicity, whereas dichlorophenyl analogues (e.g., ) are more potent but less selective .

Biological Activity

3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that integrates the structural characteristics of both thiazole and indole. This unique combination has led to significant interest in its biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is C11H8ClN3OSC_{11}H_{8}ClN_{3}OS, with a CAS number of 866050-75-1. The compound exhibits notable properties such as:

PropertyValue
Molecular Weight239.72 g/mol
Melting Point77.0 °C
Boiling Point150 °C
Density1.48 g/cm³
pKa11.63 (predicted)

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The thiazole and indole moieties are known to influence several biochemical pathways:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting vital enzymes.
  • Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells and inhibit tumor growth. The National Cancer Institute's studies have shown promising results with mean growth inhibitory values (pGI50) ranging from 5.26 to 7.72 across different cancer cell lines .
  • Antiviral Activity : The compound has shown potential in inhibiting HIV replication and other viral infections through mechanisms that remain under investigation.

Biological Activity Data

Recent studies have evaluated the biological activities of similar compounds and derivatives, revealing a spectrum of effects:

Antimicrobial Studies

A study on derivatives of 1,3-dihydro-2H-indol-2-one indicated significant antimicrobial properties against pathogens such as:

PathogenActivity
Escherichia coliInhibition observed
Staphylococcus aureusEffective at low concentrations
Candida albicansAntifungal activity noted

Anticancer Studies

The compound's anticancer potential was evaluated using various cancer cell lines:

Cell LinepGI50 Value
Huh7 (Hepatocellular)5.26
Caco2 (Colorectal)6.15
PC3 (Prostate)7.72

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the effectiveness of thiazole and indole derivatives in treating diseases:

  • Case Study on Antitubercular Activity : A derivative was tested against Mycobacterium tuberculosis, showing significant inhibition comparable to standard treatments .
  • Study on Antiviral Properties : Research indicated that compounds similar to this compound exhibited antiviral properties against HIV by inhibiting reverse transcriptase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one

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